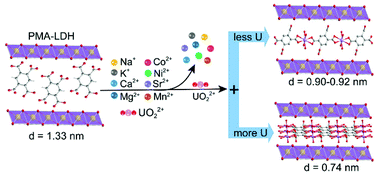The confinement effect of layered double hydroxides on intercalated pyromellitic acidic anions and highly selective uranium extraction from simulated seawater†
Dalton Transactions Pub Date: 2022-04-29 DOI: 10.1039/D2DT01278B
Abstract
Oxygen-rich pyromellitic acidic anions (PMA4−) have been intercalated into MgAl-layered double hydroxides to fabricate the MgAl–PMA–LDH (abbr. PMA–LDH) composite exhibiting excellent adsorption performance toward uranium (U(VI)). Benefiting from the large number of functional groups of –COO−, the PMA–LDH displays an extremely large maximum U adsorption capacity (qUm) of 352 mg g−1 and an ultra-fast sorption rate, reaching uptakes of ∼97% within 30 min and >99% in 1 h at the initial U concentration (CU0) of 113 ppm. Over a very wide pH range of 5–11, high U removals (>93%) are achieved at CU0 = 105 ppm. Moreover, in the presence of highly concentrated competitive ions, ultra-high selectivity of UO22+ is observed, giving a very large distribution coefficient (Kd) of ∼106 mL g−1. Moreover, the PMA–LDH exhibits effective capture of UO22+ in contaminated simulated seawater, showing high uptakes of >93% at CU0 ∼ 10 ppm and >98% at CU0 ∼ 100 ppm. The dispersion effect of LDH layers may contribute to the increase of U adsorption capacity, and the confinement effect of LDH is conducive to the improvement of sorption selectivity toward U. The exploration of the interaction mechanism of UO22+ with PMA4− confined within the LDH gallery offers an important basis for the fabrication of new kinds of organic/inorganic hybrid materials. The PMA–LDH is a highly effective adsorbent which can be applied to uranium extraction from seawater and uranium disposal in nuclear wastewater.


Recommended Literature
- [1] Comparative synthesis and properties of POSS-based fluorinated poly(ether sulfone) random terpolymers
- [2] Stealth-like polysarcosine-modified nanoparticles with low dye doses and long blood circulation for efficient breast cancer pulmonary metastasis imaging†
- [3] Innovative route for the preparation of high-performance polyolefin materials based on unique dendrimeric silica particles†
- [4] Correction: UV and VUV-induced fragmentation of tin-oxo cage ions
- [5] Exploring the permeability of covid-19 drugs within the cellular membrane: a molecular dynamics simulation study†
- [6] Functional molecular wires
- [7] Two-photon active polymeric nanoparticles for high contrast in vitro imaging†
- [8] Dendritic Au/TiO2nanorod arrays for visible-light driven photoelectrochemical water splitting†
- [9] Co-treatment with sulforaphane–zein microparticles enhances the chemopreventive potential of zinc in a 1,2-dimethylhydrazine induced colon carcinogenesis rat model†
- [10] Obituary










